2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-4-yl)acetamide

Positional isomerism Indole substitution Molecular topology

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-4-yl)acetamide (C21H20N4O, MW 344.41) is a synthetic heterocyclic hybrid that couples a 3,5-dimethyl-1-phenylpyrazole pharmacophore to a 1H-indol-4-amine through an acetamide bridge. The compound belongs to the (1H-pyrazol-4-yl)acetamide class, which has been the subject of extensive structure–activity relationship (SAR) campaigns at GlaxoSmithKline targeting the P2X7 purinergic receptor.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
Cat. No. B12182685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-4-yl)acetamide
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C21H20N4O/c1-14-18(15(2)25(24-14)16-7-4-3-5-8-16)13-21(26)23-20-10-6-9-19-17(20)11-12-22-19/h3-12,22H,13H2,1-2H3,(H,23,26)
InChIKeyJAMJHQFMTYGEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-4-yl)acetamide — Procurement-Grade Structural Profile for a Pyrazole–Indole Hybrid Acetamide


2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-4-yl)acetamide (C21H20N4O, MW 344.41) is a synthetic heterocyclic hybrid that couples a 3,5-dimethyl-1-phenylpyrazole pharmacophore to a 1H-indol-4-amine through an acetamide bridge [1]. The compound belongs to the (1H-pyrazol-4-yl)acetamide class, which has been the subject of extensive structure–activity relationship (SAR) campaigns at GlaxoSmithKline targeting the P2X7 purinergic receptor [2]. Its defining structural feature — attachment of the acetamide at the indole C-4 position rather than the more common C-5 or C-3 positions — distinguishes it from most commercially available indole–pyrazole conjugates and directly influences the vector of hydrogen-bond presentation to biological targets.

Why In-Class Substitution Fails for 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-4-yl)acetamide — The Indole C-4 vs C-5 Attachment Problem


Within the pyrazole–indole–acetamide chemical space, seemingly minor positional isomerism produces profound differences in target engagement. The commercially prevalent 5-yl isomer (e.g., AMB19874875) presents the indole NH in a distinct spatial orientation relative to the acetamide carbonyl, altering the intramolecular hydrogen-bond network and the presentation of donor/acceptor pairs to biological targets [1]. In the P2X7 antagonist SAR published by GSK, even subtle modifications to the acetamide aryl appendage produced >100-fold shifts in IC50 values, demonstrating that the acetamide N-aryl group is not a passive linker but a critical pharmacophoric element [2]. The C-4 attachment additionally preserves a unique vector for further derivatization at indole C-5 and C-6 positions, which is sterically and electronically distinct from the substitution possibilities available on the 5-yl isomer — a factor of direct relevance to medicinal chemistry teams building focused libraries.

Quantitative Comparative Evidence for 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-4-yl)acetamide


Indole C-4 vs C-5 Positional Isomerism — Molecular Descriptor Divergence Despite Identical Formula

The target compound and its closest commercially available analog, 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-5-yl)acetamide (AMB19874875), share the identical molecular formula (C21H20N4O) and molecular weight (344.41 g/mol), yet the shift of the acetamide attachment from indole C-4 to C-5 produces a topologically distinct molecule with a different spatial arrangement of hydrogen-bond donor and acceptor pairs [1]. The 4-yl isomer places the indole NH group in a sterically less encumbered environment relative to the acetamide carbonyl, which computational modeling predicts to alter the lowest-energy conformation of the linker region and consequently the three-dimensional pharmacophore presentation .

Positional isomerism Indole substitution Molecular topology Chemical sourcing

Free Indole NH Preservation vs N-Alkylated Analogs — Hydrogen-Bond Donor Capacity

The target compound retains a free indole NH group (1 hydrogen-bond donor), in contrast to the N-(2-methoxyethyl) analog 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide which has the indole nitrogen alkylated . The free indole NH is a critical pharmacophoric element: the GSK (1H-pyrazol-4-yl)acetamide P2X7 SAR study demonstrated that the amide NH of the acetamide linker is essential for activity, and by extension the indole NH may participate in key target hydrogen-bond networks or influence the compound's physicochemical and pharmacokinetic profile [1].

Hydrogen bonding Indole NH Target engagement N-alkylation

Patent Landscape Positioning — Explicit Coverage in GSK P2X7 Antagonist IP

The (1H-pyrazol-4-yl)acetamide scaffold of the target compound is encompassed within the GSK P2X7 antagonist patent family (WO2007/141267 A1 and US20110046137 A1), which describes compounds modulating P2X7 receptor function for the treatment of pain, inflammation, and neurodegenerative diseases [1]. The earlier patent application expressly discloses 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(phenylmethyl)acetamide as a reference compound and provides proviso language excluding certain benzyl-substituted analogs, indicating that the 3,5-dimethyl-1-phenylpyrazole-4-acetamide core is a privileged scaffold within this therapeutic program [2]. The target compound, bearing an indol-4-yl group in place of benzyl, falls within the general formula (I) of US20110046137A1 and represents an unexplored extension of the SAR into heteroaryl amide space.

P2X7 receptor Patent coverage GlaxoSmithKline Pain and inflammation

Indole C-4 Attachment Enables Orthogonal Derivatization Vectors vs C-5 and C-3 Isomers

The indole C-4 acetamide attachment leaves positions C-5, C-6, and C-7 of the indole ring available for further functionalization with orthogonal electronic and steric properties compared to the C-5 isomer. In the 5-yl isomer (AMB19874875), the most synthetically accessible positions for electrophilic aromatic substitution are C-4 and C-6 (both ortho/para to the acetamide-bearing C-5), whereas in the 4-yl target compound, C-5 and C-7 are activated (ortho/para to the acetamide-bearing C-4), and C-6 is meta [1]. This regiochemical difference dictates the scope and selectivity of subsequent halogenation, nitration, Suzuki coupling, or other diversification reactions [2].

Library design Parallel synthesis Indole functionalization Medicinal chemistry

Best-Fit Application Scenarios for 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1H-indol-4-yl)acetamide


P2X7 Receptor Antagonist Lead Optimization and SAR Expansion

Medicinal chemistry teams working within the GSK (1H-pyrazol-4-yl)acetamide P2X7 antagonist series should procure this compound to evaluate the impact of replacing the benzyl amide appendage with a bicyclic indole. The indole C-4 attachment provides a distinct spatial presentation of the heteroaryl NH relative to the pyrazole core, potentially enabling additional hydrogen-bond or π-stacking interactions within the P2X7 orthosteric site. The compound serves as a direct SAR probe for the N-aryl amide region of the pharmacophore, complementing existing benzyl, substituted benzyl, and heteroarylmethyl analogs disclosed in ChEMBL Document CHEMBL1157114 [1].

Kinase Inhibitor Screening Libraries Targeting the Hinge-Region Indole-Binding Cleft

Indole-4-carboxamide and indole-4-acetamide scaffolds are privileged motifs in kinase inhibitor design due to the ability of the indole NH to serve as a hinge-region hydrogen-bond donor. This compound, bearing a 3,5-dimethyl-1-phenylpyrazole acetamide at the indole C-4 position, is suitable for inclusion in kinase-focused screening decks where the pyrazole ring can occupy the adenine pocket and the indole projects toward the solvent-exposed region or the selectivity pocket. The free indole NH (HBD count = 1) is critical for hinge binding, and the absence of N-alkylation distinguishes this compound from many commercially available indole-based screening compounds that feature N-methyl or N-aryl protection, which eliminates this key pharmacophoric interaction .

Fragment-Based and Structure-Guided Library Design Using C-4 Indole Building Blocks

For fragment-based drug discovery (FBDD) and structure-guided design programs, this compound offers a unique indole C-4 vector that is underrepresented in commercial libraries. Most commercially available indole building blocks are functionalized at C-3 or C-5; the C-4 attachment pattern provides an alternative exit vector that can be exploited in structure-based design when crystallographic or docking data indicate a preference for this geometry. The compound can be used as a core scaffold for parallel synthesis, with subsequent derivatization possible at indole C-5, C-6, C-7, C-2, and C-3, as well as at the pyrazole N-phenyl ring — offering up to five independent diversification points from a single starting material .

Negative Control or Orthogonal Chemotype for P2X7 and Purinergic Target Profiling Panels

Given that the closely related benzyl amide series is well-characterized as P2X7 antagonists (pIC50 data available in ChEMBL), this indol-4-yl analog can serve as a chemical probe to interrogate the steric and electronic tolerance of the P2X7 N-aryl binding pocket. If the compound shows significantly weaker or stronger P2X7 antagonism than the benzyl comparator, the result directly informs the shape and electrostatic requirements of the binding site. This makes it a valuable tool compound for selectivity profiling across purinergic receptor subtypes (P2X1–P2X7) and for establishing SAR trends that guide further medicinal chemistry optimization [1].

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